rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
Description
Significance of Bridged Bicyclic Systems in Organic and Medicinal Chemistry Research
Bridged bicyclic systems, such as the norbornane (B1196662) framework, offer distinct structural advantages that make them highly valuable in organic and medicinal chemistry. Their inherent rigidity locks molecules into specific conformations, which can lead to enhanced binding affinity and selectivity for biological targets like proteins. nbinno.com This conformational constraint can also increase the potency of a potential drug candidate. nbinno.com
The three-dimensional nature of these structures allows researchers to explore chemical space that is inaccessible with simpler, linear molecules. nbinno.com This complexity aids in addressing common challenges in drug discovery, such as metabolic instability and off-target effects. nbinno.com By replacing flat aromatic rings with saturated 3D structures like bridged polycyclic compounds, scientists can often improve crucial properties, including water solubility and metabolic stability, while retaining the desired biological activity. rsc.org Consequently, the search for novel heterobicyclic compounds remains a significant area of interest in medicinal chemistry, with many such structures playing important roles in drug discovery programs, particularly for central nervous system (CNS) disorders. nih.gov
Historical Context and Research Evolution of Norbornane Derivatives
The foundational compound, norbornane (also known as bicyclo[2.2.1]heptane), was first synthesized through the reduction of its ketone derivative, norcamphor. wikipedia.org The name "norbornane" itself is derived from "bornane," a related compound, with the "nor-" prefix indicating the removal of methyl groups from the parent structure. wikipedia.org Early research, such as studies published in the 1950s, focused on fundamental transformations and the synthesis of simple derivatives, like chlorine derivatives of norbornane. acs.org
Over the decades, research has evolved significantly. Scientists have moved from studying the basic reactivity of the norbornane core to leveraging its unique scaffold for more complex applications. fiveable.me Advanced synthetic methods have been developed to create a wide range of norbornane derivatives with specific functionalities. rsc.org This has enabled their use as building blocks in the synthesis of complex molecules and as scaffolds in the search for new therapeutic agents. rsc.orgnih.gov The unique reactivity of the norbornene (the unsaturated version of norbornane) double bond, for instance, allows for a vast array of chemical modifications, making it a versatile tool in polymer chemistry and in the development of potential anticancer agents. nih.gov
Overview of endo-N-methylnorbornan-2-amine;hydrochloride as a Foundational Research Compound
endo-N-methylnorbornan-2-amine;hydrochloride is a specific derivative of the norbornane scaffold. It is supplied as a research chemical intended for use in professional manufacturing and laboratory settings. calpaclab.com As a derivative of norbornane, it embodies the rigid, bicyclic structure that is of great interest to researchers. Its designation as an "Organic Building Block" indicates its primary role as a starting material or intermediate in the synthesis of more complex molecules. calpaclab.com
The utility of this compound in academic research stems from the foundational norbornane framework, which provides a well-defined three-dimensional orientation for the amine and methylamine (B109427) functional groups. This specific stereochemistry (endo) and the presence of a hydrophilic hydrochloride salt group make it a versatile precursor for creating novel molecules with potential applications in medicinal chemistry and materials science. While detailed studies on this specific compound are not widely published, its value lies in its potential to be incorporated into larger, more complex structures where the norbornane core can influence the final molecule's physical and biological properties.
Chemical Properties of endo-N-methylnorbornan-2-amine;hydrochloride
| Property | Value |
|---|---|
| CAS Number | 90203-82-0 calpaclab.com |
| Molecular Formula | C₈H₁₆ClN calpaclab.com |
| Molecular Weight | 161.67 g/mol calpaclab.com |
| Purity | ≥97% calpaclab.com |
| Common Use | Organic Building Block calpaclab.com |
Table of Compound Names
| Compound Name |
|---|
| endo-N-methylnorbornan-2-amine;hydrochloride |
| Norbornane |
| Bicyclo[2.2.1]heptane |
| Cyclohexane |
| Norcamphor |
| Bornane |
Properties
CAS No. |
131274-98-1 |
|---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.67 g/mol |
IUPAC Name |
(1S,2R,4R)-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-9-8-5-6-2-3-7(8)4-6;/h6-9H,2-5H2,1H3;1H/t6-,7+,8-;/m1./s1 |
InChI Key |
NGQMCJXJNPZWGI-ARIDFIBWSA-N |
Isomeric SMILES |
CN[C@H]1C[C@H]2CC[C@@H]1C2.Cl |
Canonical SMILES |
CNC1CC2CCC1C2.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Mechanistic Investigations
Stereoselective Synthesis of endo-N-methylnorbornan-2-amine;hydrochloride
The controlled synthesis of the endo-isomer of N-methylnorbornan-2-amine is paramount for its specific applications. This requires careful consideration of diastereoselective and enantioselective strategies to navigate the complex energy landscapes of the transition states in key chemical transformations.
Diastereoselective Pathways to the endo-Isomer
The primary route to the norbornane (B1196662) framework is the Diels-Alder reaction, a powerful [4+2] cycloaddition. The reaction between cyclopentadiene (B3395910) and a suitable dienophile typically favors the formation of the endo-isomer due to secondary orbital interactions. scirp.orgscirp.org This inherent preference is a cornerstone for the synthesis of endo-substituted norbornanes.
A plausible diastereoselective pathway to endo-N-methylnorbornan-2-amine could commence with the Diels-Alder reaction of cyclopentadiene with an appropriate nitrogen-containing dienophile. Alternatively, a more established route involves the cycloaddition of cyclopentadiene with a dienophile like acrolein or methyl acrylate (B77674) to yield a 5-substituted norbornene. This adduct can then be converted to the desired amine through a series of functional group transformations.
For instance, the reduction of an intermediate oxime can yield the endo-amine. One study demonstrated that the lithium aluminum hydride reduction of exo-5,6-trimethylenenorbornan-2-one oxime resulted in the formation of exo-5,6-trimethylenenorbornan-2-endo-amine in good yield. nih.gov A similar strategy could be envisioned for the synthesis of the parent endo-2-aminonorbornane, which can then be methylated.
The diastereoselectivity of cycloaddition reactions in related systems has also been explored. For example, a diastereoselective [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes has been developed to access 7-azanorbornanes, highlighting the potential for various cycloaddition strategies to control stereochemistry. nih.gov
| Reaction Step | Reagents and Conditions | Key Stereochemical Outcome |
| Diels-Alder Cycloaddition | Cyclopentadiene, Acrylonitrile | Predominantly endo-2-cyanonorbornene |
| Reduction of Nitrile | LiAlH4 or catalytic hydrogenation | endo-2-(aminomethyl)norbornane |
| Hofmann or Curtius Rearrangement | Br2, NaOH; or NaN3, H2SO4 | endo-norbornan-2-amine |
| Reductive Amination | endo-norbornan-2-one, CH3NH2, NaBH3CN | endo-N-methylnorbornan-2-amine |
| Salt Formation | HCl in ether | endo-N-methylnorbornan-2-amine;hydrochloride |
Enantioselective Syntheses of Chiral Norbornane Scaffolds
The synthesis of enantiomerically pure norbornane derivatives is crucial for applications where chirality is a key determinant of activity. Asymmetric Diels-Alder reactions are a primary method for achieving this. These reactions can employ chiral auxiliaries, chiral Lewis acid catalysts, or organocatalysts to induce facial selectivity in the cycloaddition.
A "latent synthon strategy" has been reported for the enantioselective preparation of a wide array of structurally diverse chiral norbornanes and norbornenes. nih.gov This approach utilizes a carefully designed dienophile in an enantioselective Diels-Alder reaction to produce a versatile chiral intermediate that can be further elaborated. nih.gov
The development of chiral 2-azanorbornyl derivatives through the aza-Diels-Alder reaction also provides a foundation for the enantioselective synthesis of nitrogen-containing norbornane scaffolds. rsc.org These methods often rely on chiral ligands or catalysts to control the stereochemical outcome of the cycloaddition.
Mechanistic Studies of Key Cycloaddition and Functionalization Reactions
The stereochemical outcome of the Diels-Alder reaction is a subject of extensive mechanistic investigation. The preference for the endo product is generally attributed to stabilizing secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile. scirp.org However, the exact nature of the transition state, whether it is a concerted or a stepwise process, can be influenced by the specific reactants and conditions. semanticscholar.org
Under mechanochemical milling conditions, the Diels-Alder cycloaddition of cyclopentadiene with maleic anhydride (B1165640) and maleimide (B117702) derivatives has been shown to proceed smoothly, affording endo-norbornenes exclusively and in quantitative yields without the need for a catalyst or solvent. researchgate.net This suggests that mechanical force can play a significant role in influencing the reaction pathway and selectivity. researchgate.net
Kinetic studies of the Diels-Alder reaction for the production of norbornene monomers have been conducted to evaluate reaction parameters and model reliability. acs.org These studies often involve a complex network of reactions, including the equilibrium between dicyclopentadiene (B1670491) and cyclopentadiene, the cycloaddition itself, and potential side reactions. acs.org
Derivatization Strategies for the endo-N-methylnorbornan-2-amine Scaffold
The endo-N-methylnorbornan-2-amine scaffold serves as a valuable starting point for the synthesis of a diverse range of analogues. Derivatization can be targeted at the nitrogen atom or the norbornane ring itself to probe structure-activity relationships.
Synthesis of N-Substituted and Ring-Modified Analogues
The secondary amine functionality in endo-N-methylnorbornan-2-amine is a prime site for further substitution. Reaction with a variety of electrophiles, such as alkyl halides, acyl chlorides, and isocyanates, can lead to the formation of a wide array of N-substituted derivatives. For example, the synthesis of N-substituted exo-5,6-trimethylenenorbornan-2-endo-amines was achieved through the reaction of the parent amine with acyl chlorides to form amides, followed by reduction with lithium aluminum hydride. nih.gov This two-step process allows for the introduction of a diverse range of substituents on the nitrogen atom.
Modification of the norbornane ring can be achieved by starting with substituted cyclopentadienes or dienophiles in the initial Diels-Alder reaction. This allows for the introduction of functional groups at various positions on the bicyclic framework, which can then be further manipulated.
| Derivative Type | Synthetic Approach | Potential Diversity |
| N-Alkyl Analogues | Reductive amination with different aldehydes/ketones | Varied alkyl chain length, branching, and functionality |
| N-Acyl Analogues | Acylation with various acid chlorides or anhydrides | Introduction of different amide functionalities |
| Ring-Substituted Analogues | Use of substituted cyclopentadienes or dienophiles in Diels-Alder reaction | Wide range of substituents on the norbornane core |
Introduction of Diverse Chemical Moieties for Structure-Activity Probing
The systematic introduction of diverse chemical moieties is a fundamental strategy in medicinal chemistry and materials science to establish structure-activity relationships (SAR). drugdesign.org By modifying the structure of endo-N-methylnorbornan-2-amine and evaluating the impact on its properties, researchers can identify key structural features responsible for a desired activity.
The derivatization of the endo-N-methylnorbornan-2-amine scaffold could involve the introduction of moieties that modulate lipophilicity, hydrogen bonding capacity, and steric bulk. This information is critical for understanding the interactions of these molecules at a molecular level and for the rational design of new compounds with enhanced properties.
General principles of organic synthesis suggest that bicyclic amines, such as the norbornan-2-amine scaffold, serve as valuable starting materials in medicinal chemistry and material science due to their rigid, three-dimensional structures. These frameworks can impart desirable properties to larger molecules, including conformational rigidity and specific spatial arrangements of functional groups, which are crucial for targeted biological interactions.
The synthesis of N-methylated amines can often be achieved through established methods such as reductive amination of a ketone precursor with methylamine (B109427), or by methylation of the primary amine. The "endo" stereochemistry is typically controlled by the choice of synthetic route and reagents, often leveraging steric hindrance to direct incoming groups to the less hindered "exo" face, thereby placing the desired group in the "endo" position.
As a building block, endo-N-methylnorbornan-2-amine would be expected to undergo reactions typical of a secondary amine. These could include N-acylation, N-alkylation, and coupling reactions to introduce a wide variety of substituents and build more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain synthetic applications.
Without specific research findings, a detailed discussion on the development of this particular compound as a building block, including data tables and in-depth chemo-mechanistic investigations, cannot be provided at this time. Further research in specialized chemical databases and peer-reviewed journals would be necessary to uncover or develop the specific information requested.
Advanced Structural and Stereochemical Elucidation
Spectroscopic Characterization Techniques
Spectroscopic methods provide a wealth of information regarding the connectivity, chemical environment, and functional groups within a molecule. For endo-N-methylnorbornan-2-amine;hydrochloride, a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (IR, Raman) offers a complete picture of its molecular architecture.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity (e.g., 2D COSY, NOESY for endo/exo assignment)
High-resolution NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the relative orientation of substituents in space. The rigid bicyclic structure of the norbornane (B1196662) skeleton gives rise to a complex and informative set of NMR signals.
The ¹H NMR spectrum of endo-N-methylnorbornan-2-amine;hydrochloride is expected to exhibit distinct signals for each of the non-equivalent protons. The proton at C2, being attached to the carbon bearing the amino group, would appear as a downfield multiplet due to the deshielding effect of the nitrogen atom. The N-methyl group would present as a singlet, which may show coupling to the N-H proton under certain conditions. The bridgehead protons (at C1 and C4) and the various methylene (B1212753) protons on the norbornane frame would have characteristic chemical shifts and coupling patterns.
Two-dimensional NMR techniques are indispensable for assigning these complex signals and confirming the endo stereochemistry.
Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton coupling networks within the molecule. synthonix.comnist.gov Cross-peaks in the COSY spectrum would establish the connectivity between adjacent protons, allowing for the tracing of the entire spin system of the norbornane framework. For instance, the C2 proton would show correlations to the protons on the adjacent C1 and C3 atoms.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is crucial for determining the spatial proximity of protons, which is key to assigning the endo or exo configuration. nist.gov In the endo isomer, the proton at C2 is on the same side of the bicyclic system as the C5-C6 bridge. Therefore, a NOESY spectrum would be expected to show a cross-peak between the C2 proton and the syn-proton at C7, as well as with the endo-protons at C5 and C6. Conversely, an exo isomer would exhibit a NOESY correlation between the C2 proton and the bridgehead protons at C1 and C4.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environment, with the C2 carbon appearing at a lower field due to the attached nitrogen.
Illustrative ¹H NMR Data for endo-N-methylnorbornan-2-amine;hydrochloride (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar norbornane derivatives.)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 (bridgehead) | ~ 2.5 | br s | - |
| H2 (endo) | ~ 3.1 | m | J(H2,H3-exo), J(H2,H3-endo), J(H2,H1) |
| H3 (exo) | ~ 1.8 | m | J(H3-exo,H3-endo), J(H3-exo,H2) |
| H3 (endo) | ~ 1.3 | m | J(H3-endo,H3-exo), J(H3-endo,H2) |
| H4 (bridgehead) | ~ 2.3 | br s | - |
| H5, H6 (exo) | ~ 1.5-1.7 | m | - |
| H5, H6 (endo) | ~ 1.2-1.4 | m | - |
| H7 (syn) | ~ 1.6 | d | J(H7-syn,H7-anti) |
| H7 (anti) | ~ 1.1 | d | J(H7-anti,H7-syn) |
| N-CH₃ | ~ 2.8 | s | - |
| N-H | ~ 9.0 | br s | - |
Mass Spectrometry (MS) Applications for Structural Confirmation and Fragmentation Pattern Analysis (e.g., API-MS/MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of its fragmentation patterns. For endo-N-methylnorbornan-2-amine;hydrochloride, techniques such as Atmospheric Pressure Ionization-Mass Spectrometry (API-MS) would be employed.
The mass spectrum would be expected to show a molecular ion peak corresponding to the free base, endo-N-methylnorbornan-2-amine. The fragmentation of aliphatic amines is often characterized by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. docbrown.infochemicalbook.com This process would lead to the formation of a stable iminium ion.
Expected Fragmentation Pathways:
α-Cleavage: Loss of a propyl radical from the norbornane ring to form a characteristic iminium ion.
Ring Fragmentation: Cleavage of the norbornane skeleton, potentially through a retro-Diels-Alder reaction, to yield charged fragments indicative of the bicyclic structure.
Tandem mass spectrometry (MS/MS) would be used to further investigate the fragmentation of the molecular ion, providing more detailed structural information and confirming the proposed fragmentation pathways.
Illustrative Mass Spectrometry Data (Note: The following m/z values are hypothetical and for illustrative purposes.)
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 125 | [M+H]⁺ (free base) | Protonation of the free amine |
| 82 | [C₅H₆N]⁺ | α-Cleavage and subsequent rearrangement |
| 67 | [C₅H₇]⁺ | Retro-Diels-Alder fragmentation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
The IR spectrum of endo-N-methylnorbornan-2-amine;hydrochloride would be expected to show characteristic absorption bands for the different functional groups present:
N-H Stretching: A broad band in the region of 2700-3000 cm⁻¹ is characteristic of the N-H stretch in a secondary amine hydrochloride.
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the norbornane ring and the methyl group.
N-H Bending: An absorption band around 1580-1650 cm⁻¹ due to the N-H bending vibration.
C-N Stretching: A band in the 1000-1250 cm⁻¹ region corresponding to the C-N stretching vibration.
The Raman spectrum would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.
Crystallographic Analysis
While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the most definitive determination of the three-dimensional arrangement of atoms in a crystalline solid.
X-ray Diffraction Studies of endo-N-methylnorbornan-2-amine;hydrochloride and its Crystalline Derivatives
Illustrative Crystallographic Data Table (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar organic hydrochlorides.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 10.5 |
| b (Å) | ~ 8.2 |
| c (Å) | ~ 12.1 |
| β (°) | ~ 98.5 |
| Volume (ų) | ~ 1030 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~ 1.25 |
Analysis of Solid-State Conformation and Intermolecular Interactions
The crystal structure would reveal the preferred conformation of the molecule in the solid state. Of particular interest would be the orientation of the N-methylamino group and the conformation of the six-membered rings of the norbornane skeleton, which typically adopt a boat conformation.
Conformational Analysis and Dynamic Stereochemistry
The rigid bicyclo[2.2.1]heptane (norbornane) framework of endo-N-methylnorbornan-2-amine;hydrochloride dictates its conformational behavior. Unlike monocyclic systems such as cyclohexane, the bridged structure of norbornane prevents large-scale conformational changes like ring inversion. vu.nlwikipedia.org The dynamic stereochemistry is therefore primarily concerned with the orientations of its substituents.
Energy Landscape and Preferred Conformational States
The conformational landscape of endo-N-methylnorbornan-2-amine;hydrochloride is defined by the rotation around the C2-N bond and the N-C (methyl) bond. The bulky norbornane skeleton creates significant steric interactions that limit the number of low-energy conformations. The preferred conformational state will seek to minimize steric hindrance between the N-methyl group, the hydrogen on the nitrogen (in the hydrochloride salt), and the rigid bicyclic frame.
The endo position places the N-methylamino group in a sterically crowded environment, particularly with respect to the C7 methylene bridge and the endo-hydrogens at C5 and C6. The most stable conformer would likely orient the methyl group away from the bicyclic ring to reduce steric strain. Computational modeling is typically used to precisely calculate the energy differences between various rotational isomers (rotamers).
Table 1: Hypothetical Relative Energies of N-Methyl Group Rotamers
| Rotamer | Dihedral Angle (H-C2-N-Cmethyl) | Postulated Relative Energy (kcal/mol) | Key Steric Interaction |
|---|---|---|---|
| Anti-periplanar | ~180° | 0 (Global Minimum) | Minimized interaction with the norbornane frame. |
| Gauche | ~60° | 1.5 - 3.0 | Interaction with C1 and the C2-H bond. |
Note: This table presents a qualitative analysis based on general principles of conformational analysis. Actual values would require specific quantum mechanical calculations.
Investigation of Ring Inversion and Substituent Dynamics
The defining structural feature of the norbornane system is its rigidity. The methylene bridge between C1 and C4 locks the six-membered ring into a permanent boat-like conformation, completely precluding the chair-boat-chair ring inversion process characteristic of cyclohexane. vu.nlnih.gov
Consequently, the dynamic stereochemistry of endo-N-methylnorbornan-2-amine;hydrochloride is not governed by ring dynamics but by the rotational dynamics of the endo substituent. The primary dynamic process is the rotation of the N-methylamino group around the C2-N single bond. The energy barrier for this rotation is influenced by the steric bulk of the methyl group and its interaction with the concave face of the norbornane skeleton. Techniques like dynamic NMR (DNMR) spectroscopy could potentially be used to determine the rotational energy barrier by observing the coalescence of signals at varying temperatures.
Impact of endo/exo Stereoisomerism on Molecular Properties and Reactivity
Stereoisomerism in substituted norbornanes is a critical determinant of their chemical behavior. The distinction between endo and exo isomers, where substituents are oriented towards or away from the C7 bridge, respectively, leads to profound differences in stability and reactivity. libretexts.org
Differential Reactivity Profiles of endo and exo Isomers
The reactivity of norbornane derivatives is heavily influenced by the steric environment of the substituent. The exo position is sterically more accessible than the endo position. Consequently, exo isomers often exhibit higher reaction rates, particularly in processes where a reagent must approach the functional group. rsc.orgnih.gov
In the context of N-methylnorbornan-2-amine, an exo isomer would be expected to react more readily with electrophiles or in acylation reactions, as the nitrogen's lone pair is more exposed. Conversely, the endo isomer, endo-N-methylnorbornan-2-amine, presents a more sterically hindered nitrogen atom, shielded by the overarching C7 bridge and the rest of the bicyclic system. This hindrance can dramatically lower reaction rates or favor alternative pathways. researchgate.netscirp.org For example, in polymerization reactions involving norbornene derivatives, the exo isomer is generally consumed faster than the endo isomer. rsc.orgresearchgate.netpsu.edu
Table 2: Comparative Reactivity of endo vs. exo Isomers
| Reaction Type | Expected Reactivity of exo-N-methylnorbornan-2-amine | Expected Reactivity of endo-N-methylnorbornan-2-amine | Rationale |
|---|---|---|---|
| N-Alkylation | Higher | Lower | Steric hindrance at the endo position impedes the approach of the alkylating agent. youtube.com |
| N-Acylation | Higher | Lower | The nucleophilic nitrogen is more accessible in the exo isomer. |
| Coordination to Metals | Higher | Lower | The exo position provides a less crowded coordination site for a metal center. |
Stereoelectronic Effects Governing Norbornane Systems
Stereoelectronic effects are orbital-based interactions that depend on the specific three-dimensional arrangement of atoms and influence molecular stability and reactivity. wikipedia.orgimperial.ac.uk In norbornane systems, the rigid geometry fixes the spatial relationship between orbitals, making these effects particularly pronounced. acs.org
A key stereoelectronic effect in these systems is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (like a σC-H or σC-C) to an adjacent empty or partially filled anti-bonding orbital (σ* or p-orbital). baranlab.org The stability of carbocations at the C2 position of norbornane, for instance, is highly dependent on σ-participation from other bonds in the framework.
For endo-N-methylnorbornan-2-amine, the orientation of the C2-N bond and the nitrogen's lone pair is fixed in an endo position. This specific geometry dictates the potential for orbital overlap with other parts of the molecule. For example, the interaction between the nitrogen lone pair and the anti-bonding orbitals of vicinal C-C or C-H bonds (n → σ*) will differ significantly from that in the exo isomer. These differences can influence the basicity of the amine and the stability of the conjugate acid. The rigid structure ensures that specific orbital alignments are maintained, leading to predictable and significant stereoelectronic consequences. baranlab.org
Molecular Interaction Mechanisms and Biological Target Engagement in Vitro/in Silico
Characterization of Specific Molecular Targets
Receptor Binding Affinity and Selectivity Studies (e.g., ligand-receptor interactions, specific receptor subtypes)
No studies detailing the receptor binding profile of endo-N-methylnorbornan-2-amine;hydrochloride were identified. Information regarding its affinity and selectivity for any specific receptor subtypes is not available in the reviewed literature.
Enzyme Inhibition Kinetics and Mechanisms
There is no available data on the effects of endo-N-methylnorbornan-2-amine;hydrochloride on enzymatic activity. Consequently, its inhibition kinetics and mechanism of action against any specific enzymes are unknown.
Modulation of Protein-Protein Interactions
Research on the potential for endo-N-methylnorbornan-2-amine;hydrochloride to modulate protein-protein interactions could not be located.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition
Influence of endo/exo Stereochemistry on Ligand-Target Interactions
Specific studies examining the influence of the endo stereochemistry of N-methylnorbornan-2-amine on its interaction with biological targets have not been reported.
Correlation of Substituent Modifications with In Vitro Binding or Enzymatic Activity
No literature is available that explores how modifications to the N-methyl or norbornane (B1196662) scaffolds of this compound affect its in vitro binding or enzymatic activity.
Pharmacophore Elucidation and Ligand-Based Design Principles
While a specific pharmacophore model for endo-N-methylnorbornan-2-amine;hydrochloride has not been published, general principles of ligand-based drug design can be applied to understand its potential activity. Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the knowledge of other molecules that bind to the target of interest to derive a pharmacophore model. Such a model for this compound would likely highlight the spatial arrangement of the hydrophobic bicyclic core, the positively charged amine, and the methyl group as critical for biological activity. The rigid norbornane framework provides a fixed geometry, which can be advantageous in designing selective ligands by reducing the entropic penalty upon binding.
In Vitro Biotransformation Pathways
The metabolism of a xenobiotic is a crucial determinant of its pharmacokinetic profile and potential for drug-drug interactions. In vitro models using subcellular fractions provide a valuable tool for investigating these pathways.
Metabolic Stability Assessment Using Subcellular Fractions (e.g., human hepatic S9, microsomes)
The metabolic stability of a compound is a measure of its susceptibility to metabolism and is often assessed using liver microsomes or S9 fractions. springernature.comnih.gov These preparations contain a variety of drug-metabolizing enzymes. nih.gov Human hepatic S9 fractions contain both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UDP-glucuronosyltransferases) enzymes, offering a comprehensive initial screen of metabolic pathways. nih.gov Microsomes, on the other hand, are primarily enriched in Phase I enzymes. nih.gov
For endo-N-methylnorbornan-2-amine;hydrochloride, a typical metabolic stability assay would involve incubating the compound with human liver microsomes or S9 fractions and monitoring its disappearance over time. The results are often expressed as the half-life (t½) and intrinsic clearance (CLint). While specific data for this compound is not available, such studies would be essential to predict its in vivo clearance.
| Test System | Parameter | Typical Measurement | Significance |
| Human Liver Microsomes | Half-life (t½) | Time (min) | Indicates the speed of metabolic degradation. |
| Intrinsic Clearance (CLint) | µL/min/mg protein | Represents the inherent ability of the liver to metabolize a drug. | |
| Human Hepatic S9 | Half-life (t½) | Time (min) | Provides a broader view of metabolic stability including Phase II metabolism. |
| Intrinsic Clearance (CLint) | µL/min/mg protein | Offers a more complete picture of hepatic clearance. |
Identification and Structural Elucidation of Major and Minor Metabolites
Following incubation with liver fractions, the identification of metabolites is crucial for understanding the biotransformation pathways. This is typically achieved using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). The structural elucidation of these metabolites helps to identify the sites on the molecule that are most susceptible to metabolism. For endo-N-methylnorbornan-2-amine;hydrochloride, potential metabolic pathways could include N-demethylation to form the corresponding primary amine, or hydroxylation on the norbornane ring. The formation of glucuronide or sulfate (B86663) conjugates (Phase II metabolites) would also be possible if hydroxylated metabolites are formed.
Determination of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms, UGT isoforms)
Identifying the specific enzymes responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. Cytochrome P450 (CYP) enzymes are a major family of Phase I enzymes responsible for the oxidation of many drugs. genomind.com UDP-glucuronosyltransferases (UGTs) are key Phase II enzymes that conjugate molecules with glucuronic acid, increasing their water solubility and facilitating excretion. genomind.com
To determine the involvement of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9), reaction phenotyping studies are conducted. These studies may involve using a panel of recombinant human CYP enzymes or specific chemical inhibitors of CYP isoforms in incubations with human liver microsomes. Similarly, the involvement of UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) can be investigated using recombinant enzymes. nih.gov While specific data for endo-N-methylnorbornan-2-amine;hydrochloride is not available, such studies would clarify its metabolic profile and interaction potential.
| Enzyme Family | Isoforms of Interest | Role in Biotransformation |
| Cytochrome P450 (CYP) | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Catalyze oxidative reactions (Phase I metabolism). genomind.comresearchgate.net |
| UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT1A9, UGT2B7 | Catalyze glucuronidation reactions (Phase II metabolism). nih.govnih.gov |
Computational Chemistry and Theoretical Modeling
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic properties of molecules.
A thorough analysis of the electronic structure of endo-N-methylnorbornan-2-amine;hydrochloride would involve calculating molecular orbitals, electron density distribution, and electrostatic potential maps. Such calculations would help in identifying the most electron-rich and electron-poor regions of the molecule, thereby predicting its reactivity. For instance, the nitrogen atom of the amine group would likely be a primary site for electrophilic attack, a hypothesis that could be quantified through QM calculations.
QM methods are essential for studying the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers could map out potential reaction pathways for endo-N-methylnorbornan-2-amine;hydrochloride. This would be crucial in understanding its synthesis, degradation, and potential metabolic pathways.
Quantum mechanical calculations can predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions are vital for interpreting experimental data and confirming the structure and purity of the synthesized compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the dynamic behavior of molecules and their interactions with the environment over time.
Should endo-N-methylnorbornan-2-amine;hydrochloride have biological activity, MD simulations would be a key tool for studying its interactions with protein targets. These simulations can reveal the specific binding modes of the ligand, identify key amino acid residues involved in the interaction, and estimate the binding affinity. This information is fundamental in the field of drug design and discovery.
Lack of Publicly Available Research Hinders Computational Analysis of endo-N-methylnorbornan-2-amine;hydrochloride
An extensive review of scientific literature and chemical databases has revealed a significant gap in the publicly available research concerning the computational chemistry and theoretical modeling of endo-N-methylnorbornan-2-amine;hydrochloride. Despite a thorough search for molecular docking, virtual screening, and Quantitative Structure-Activity Relationship (QSAR) studies, no specific scholarly articles, patents, or datasets dedicated to this particular compound were identified.
Computational chemistry and theoretical modeling are powerful tools in modern drug discovery and materials science, providing critical insights into the behavior of molecules. Techniques such as molecular docking and virtual screening are instrumental in predicting how a compound might interact with biological targets, thereby guiding the design of new therapeutic agents. Similarly, QSAR modeling helps in developing mathematical relationships between the chemical structure of a compound and its biological activity.
The absence of such studies for endo-N-methylnorbornan-2-amine;hydrochloride means that key aspects of its molecular behavior remain uncharacterized from a computational standpoint. This includes predictions of its binding modes and affinities with any potential biological targets, as well as its utility in in silico screening for the discovery of novel chemical scaffolds and derivatives. Furthermore, the lack of data precludes the development of predictive QSAR models that could elucidate the structural features crucial for its molecular recognition and activity.
While the broader class of norbornan derivatives has been the subject of some computational research, the specific data required to construct a detailed analysis for endo-N-methylnorbornan-2-amine;hydrochloride, as per the requested outline, is not available. The scientific community has yet to publish research that would enable a thorough examination of its properties through molecular docking, virtual screening, or QSAR modeling.
Consequently, a detailed article on the computational chemistry and theoretical modeling of endo-N-methylnorbornan-2-amine;hydrochloride, complete with data tables and in-depth research findings, cannot be generated at this time. Further experimental and computational research on this compound is necessary to provide the foundational data for such an analysis.
Advanced Analytical Methodologies for Research Applications
Chromatographic Separation and Purification Techniques
Chromatography is a fundamental technique for the separation, identification, and purification of individual components from a mixture. For a compound such as "endo-N-methylnorbornan-2-amine;hydrochloride," various chromatographic methods are employed to ensure its quality and to study its properties.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of non-volatile compounds like "endo-N-methylnorbornan-2-amine;hydrochloride." The development of a robust HPLC method is a multi-step process involving the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
For the analysis of this primary amine, reversed-phase HPLC is a common approach. A C18 or C8 column is often selected as the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous buffer is a critical parameter that influences the retention time and peak shape of the analyte by controlling its ionization state. For an amine, a slightly acidic to neutral pH is generally preferred to ensure good peak symmetry.
Method development involves optimizing various parameters, including the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature, to achieve the desired resolution between the main compound and any potential impurities or derivatives. UV detection is commonly used, with the wavelength selected based on the chromophoric properties of the molecule. For compounds with poor UV absorbance, derivatization with a UV-active agent may be necessary. researchgate.net
A typical HPLC method for the purity and quantitative analysis of "endo-N-methylnorbornan-2-amine;hydrochloride" could be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness. yakhak.org
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table is for illustrative purposes and actual conditions may vary.
Since "endo-N-methylnorbornan-2-amine" possesses chiral centers, its synthesis can result in a mixture of enantiomers. As different enantiomers of a compound can exhibit distinct pharmacological and toxicological properties, their separation and quantification are of paramount importance. nih.gov Chiral chromatography is the most widely used technique for the enantiomeric separation of chiral compounds. mdpi.com
This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines. yakhak.org The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Method development in chiral chromatography focuses on screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. nih.gov For HPLC, normal-phase mode (e.g., using hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695) as the mobile phase) is often preferred for chiral separations. asianpubs.org Small amounts of additives, such as diethylamine (B46881) or trifluoroacetic acid, may be added to the mobile phase to improve peak shape and resolution. asianpubs.org
The enantiomeric purity of a sample is determined by calculating the peak area percentage of each enantiomer in the chromatogram.
Table 2: Representative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
This table is for illustrative purposes and actual conditions may vary.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "endo-N-methylnorbornan-2-amine;hydrochloride" in its salt form is non-volatile. Therefore, for GC analysis, it is typically converted to its free base and then often derivatized to increase its volatility and improve its chromatographic properties.
Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide), or chloroformates. nih.gov This derivatization step not only enhances volatility but can also improve the sensitivity of detection, particularly with selective detectors. researchgate.net
The derivatized analyte is then separated on a capillary column, typically with a non-polar or moderately polar stationary phase. The choice of the stationary phase depends on the polarity of the derivative. A flame ionization detector (FID) is commonly used for the quantification of organic compounds, while a nitrogen-phosphorus detector (NPD) can provide enhanced selectivity and sensitivity for nitrogen-containing compounds like the target analyte. nih.gov
Table 3: Example GC Method Parameters for Volatile Derivative Analysis
| Parameter | Condition |
| Derivatization Agent | Trifluoroacetic Anhydride (B1165640) (TFAA) |
| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 300 °C |
This table is for illustrative purposes and actual conditions may vary.
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the analysis of complex samples and the structural elucidation of unknown compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the analysis of "endo-N-methylnorbornan-2-amine;hydrochloride" in complex matrices, such as biological fluids, and for metabolite profiling studies. nih.gov
GC-MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. nih.gov It is particularly useful for the identification and quantification of volatile derivatives of the target compound and its metabolites. nih.gov The mass spectrometer provides information on the molecular weight and fragmentation pattern of the eluted compounds, which aids in their structural identification.
LC-MS/MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. nih.gov It is highly sensitive and selective, making it ideal for detecting and quantifying low levels of the parent compound and its metabolites in complex biological samples. nih.gov The tandem mass spectrometry (MS/MS) capability allows for fragmentation of a selected precursor ion, generating a characteristic product ion spectrum that can be used for definitive identification and quantification, even in the presence of co-eluting interferences.
Table 4: Illustrative LC-MS/MS Parameters for Metabolite Profiling
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
This table is for illustrative purposes and actual conditions may vary.
For the unambiguous structural elucidation of "endo-N-methylnorbornan-2-amine;hydrochloride," its derivatives, and any unknown metabolites or degradation products, the use of coupled or complementary analytical techniques is often necessary. taylorandfrancis.com While MS provides information about the molecular weight and elemental composition (with high-resolution MS), Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity of atoms within a molecule. researchgate.net
The combination of data from both MS and NMR is often required for the complete structural characterization of a novel compound. mdpi.com For instance, after a potential metabolite is isolated using preparative HPLC, its structure can be proposed based on its mass spectral data (including accurate mass and fragmentation patterns) and then confirmed through various 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).
Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, further aiding in its structural confirmation. researchgate.net By integrating the data from these different analytical techniques, a comprehensive and confident structural assignment can be made.
Future Research Directions and Unexplored Academic Avenues
Development of Novel Asymmetric Synthetic Routes for Enantiopure Norbornane (B1196662) Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient asymmetric syntheses to access enantiomerically pure norbornane derivatives is a critical area of research. Future work will likely focus on overcoming the limitations of classical resolution methods by developing novel catalytic and stereoselective strategies.
Key research avenues include:
Catalytic Asymmetric Synthesis: Transition-metal catalysis, particularly with rhodium, has shown promise in the asymmetric synthesis of related bicyclic scaffolds like nortropanes. chemrxiv.orgnih.gov Future investigations could adapt Rh-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions to produce a wide range of enantiomerically enriched norbornane derivatives. chemrxiv.orgnih.gov This involves designing new chiral ligands that can effectively control the stereochemical outcome of reactions on the norbornane framework.
Kinetic Resolution: Dynamic kinetic resolution offers a powerful method to convert a racemic mixture into a single, desired enantiomer in high yield. Unexpected kinetic resolution has been observed in Rh-catalyzed reactions of similar bicyclic compounds, suggesting this is a fruitful area for exploration with norbornane amines. chemrxiv.orgnih.gov
Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations is a rapidly growing field. Developing organocatalytic Diels-Alder reactions or subsequent modifications of the norbornane core could provide environmentally benign and highly selective routes to enantiopure products.
Biocatalysis: Employing enzymes to perform stereoselective transformations on the norbornane scaffold could offer high efficiency and selectivity under mild reaction conditions, providing a green alternative to traditional chemical methods.
Table 1: Comparison of Asymmetric Synthesis Strategies for Norbornane Derivatives
| Strategy | Description | Potential Advantages | Research Challenges |
|---|---|---|---|
| Transition-Metal Catalysis (e.g., Rhodium) | Uses chiral metal complexes to catalyze stereoselective bond formations. | High enantioselectivity, broad substrate scope. chemrxiv.orgnih.gov | Ligand design, catalyst cost and sensitivity. |
| Kinetic Resolution | One enantiomer of a racemate reacts faster than the other, allowing for their separation. | Can resolve existing racemic mixtures. chemrxiv.orgnih.gov | Maximum theoretical yield is 50% for the resolved material. |
| Organocatalysis | Uses small, chiral organic molecules as catalysts. | Metal-free, often milder conditions, readily available catalysts. | Catalyst loading, achieving high stereocontrol for specific substrates. |
| Biocatalysis | Utilizes enzymes (whole cells or isolated) to perform stereoselective reactions. | Extremely high selectivity, environmentally friendly conditions. | Enzyme discovery and engineering, substrate scope limitations. |
Discovery and Characterization of Novel Biological Targets for endo-N-methylnorbornan-2-amine Scaffolds
The rigid three-dimensional nature of the norbornane scaffold makes it an attractive motif in drug design, offering a way to orient substituents in precise spatial arrangements to interact with biological targets. While the specific targets of endo-N-methylnorbornan-2-amine are unknown, the broader class of norbornane derivatives has been investigated for various therapeutic applications, particularly in cancer research. nih.govresearchgate.netnih.gov
Future research should focus on:
High-Throughput Screening: Screening libraries of endo-N-methylnorbornan-2-amine derivatives against a wide array of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) to identify novel bioactivities.
Target Identification and Validation: For derivatives that show promising activity in phenotypic screens, modern chemical biology and proteomic techniques can be employed to identify their specific molecular targets.
Structure-Activity Relationship (SAR) Studies: Once a target is identified, systematic modification of the endo-N-methylnorbornan-2-amine scaffold is necessary. This involves synthesizing analogs with different substituents to understand the structural requirements for potent and selective activity, thereby optimizing the lead compound. For instance, in related compounds, the substituent at the N-position has been shown to be a determinant factor for biological activity. nih.gov
Table 2: Potential Biological Target Classes for Norbornane-Based Scaffolds
| Target Class | Therapeutic Area | Rationale for Norbornane Scaffold | Reference Example |
|---|---|---|---|
| Nuclear Receptors | Oncology, Inflammation | Rigid scaffold can mimic endogenous ligands and modulate receptor activity. | Norbornene-containing androgen receptor (AR) antagonists. researchgate.net |
| Enzymes | Oncology, Metabolic Diseases | Precise positioning of functional groups can lead to potent and selective enzyme inhibition. | Carbonic anhydrase (CA) inhibitors with norbornene scaffolds. researchgate.net |
| Signaling Pathway Proteins | Oncology, Developmental Disorders | Can disrupt protein-protein interactions crucial for disease pathways. | Inhibitors of the Wnt signaling pathway. researchgate.net |
| Ion Channels / Transporters | Neurology, Cardiology | The defined shape can block channels or modulate transporter function. | Tropane alkaloids (related bicyclic structures) acting on neurotransmitter transporters. chemrxiv.org |
Integration of Cheminformatics and Artificial Intelligence in Scaffold Design
Future directions in this area include:
Generative AI Models: Utilizing generative models, such as recurrent neural networks or variational autoencoders, to design novel virtual libraries of norbornane derivatives. cognizant.com These models can be trained on existing chemical data to generate molecules with desired pharmacological properties (e.g., high predicted binding affinity, favorable ADMET profiles).
In Silico Screening: Employing machine learning models and molecular dynamics simulations to perform large-scale virtual screening of designed compounds against structural models of biological targets. This can prioritize a smaller, more promising set of molecules for chemical synthesis and biological testing, saving time and resources. pharmaphorum.com
Scaffold Hopping: Using computational tools to identify novel, synthetically accessible scaffolds that can mimic the key structural and electronic features of the endo-N-methylnorbornan-2-amine core, potentially leading to compounds with improved properties or novel intellectual property.
Exploration of endo-N-methylnorbornan-2-amine Derivatives in Chemical Biology Probes
Chemical probes are essential tools for dissecting complex biological processes. youtube.com The unique reactivity and rigid structure of the norbornane framework make it an excellent candidate for the development of sophisticated probes.
Unexplored avenues include:
Bioorthogonal Chemistry: The strained double bond in norbornene (a close relative) is highly reactive in inverse-electron-demand Diels-Alder reactions with tetrazines. researchgate.net This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in biological systems without interfering with native processes. Derivatives of endo-N-methylnorbornan-2-amine could be synthesized to incorporate a norbornene moiety, allowing them to be used for labeling proteins and other biomolecules in living cells.
Reactivity-Based Probes: Functionalizing the scaffold to create reactivity-based probes could enable the profiling of enzyme activities or the identification of reactive amino acid residues in the proteome. youtube.comcam.ac.uk For example, norbornene derivatives have been developed as probes to trap sulfenic acids, an unstable product of cysteine oxidation. cam.ac.uk
Photoaffinity Labeling: Incorporating a photoreactive group onto the norbornane scaffold would allow for photoaffinity labeling, a powerful technique to covalently link a probe to its biological target upon UV irradiation, facilitating target identification.
Potential Applications as Monomers in Advanced Polymer Science
Norbornene-type monomers are of significant interest in polymer science due to their ability to undergo both ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization. cambridge.orgnih.gov These processes yield polymers with unique and desirable properties stemming from the rigid bicyclic structure of the monomer.
Future research could explore:
Vinyl-Addition Polymerization: This method keeps the rigid bicyclic structure intact in the polymer backbone, leading to materials with high thermal stability, chemical resistance, and high glass transition temperatures (Tg). nih.gov Investigating the polymerization of functionalized endo-N-methylnorbornan-2-amine derivatives using catalysts like cationic allylpalladium complexes could lead to novel functional materials. acs.org
Ring-Opening Metathesis Polymerization (ROMP): Using catalysts like Grubbs' catalyst, ROMP can create unsaturated, rubbery polymers. cambridge.org Functional groups on the norbornane amine monomer could be used to tune the properties of the resulting polymers or to serve as sites for post-polymerization modification. Bifunctional norbornene monomers can also act as cross-linking agents to create robust polymer networks. mdpi.com
Copolymerization: Creating copolymers of functionalized endo-N-methylnorbornan-2-amine with other monomers like ethylene (B1197577) or dicyclopentadiene (B1670491) could produce materials with tailored properties, such as high transparency and adjustable glass-transition temperatures, suitable for advanced optical or electronic applications. rsc.org
Table 3: Polymerization Methods for Norbornene-Type Monomers
| Polymerization Method | Mechanism | Key Catalysts | Resulting Polymer Properties |
|---|---|---|---|
| Vinyl-Addition Polymerization | Opens the double bond without breaking the bicyclic ring. | Palladium-based, Nickel-based systems. nih.govacs.org | Saturated backbone, high thermal stability, high Tg, chemical resistance. nih.gov |
| Ring-Opening Metathesis Polymerization (ROMP) | Opens the bicyclic ring system to form an unsaturated polymer chain. | Grubbs' (Ruthenium-based), Schrock (Molybdenum-based) catalysts. cambridge.orgmdpi.com | Unsaturated backbone, can be rubbery or glassy, tunable properties. |
| Coordination Copolymerization | Incorporates norbornene units into a growing polyolefin chain. | Metallocene, Scandium-based complexes. rsc.org | Amorphous copolymers with high transparency and adjustable Tg. rsc.org |
Q & A
Q. What are the recommended synthetic routes for endo-N-methylnorbornan-2-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of bicyclic amine hydrochlorides often involves reductive amination or nucleophilic substitution. For example, structurally similar compounds like 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS 5407-04-5) are synthesized using alkylation or substitution reactions under anhydrous conditions . Optimization parameters include solvent polarity (e.g., acetonitrile or ethanol), temperature control (20–60°C), and catalyst selection (e.g., palladium for hydrogenation). Factorial design, as demonstrated in Hydroxyzine Hydrochloride tablet optimization (Table 10, in vitro release kinetics), can systematically evaluate variables like pH and reducing agents .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing endo-N-methylnorbornan-2-amine hydrochloride?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm structural integrity, particularly the bicyclic norbornane scaffold and methylamine substitution (e.g., N-Ethyl-2-naphthalyl amine hydrochloride in uses NMR for aromatic and aliphatic proton assignments) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., Vimirogant Hydrochloride in reports exact mass for RORγt inhibitors) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., Pyridoxine Hydrochloride in uses HPLC for purity analysis) ensures >95% purity .
Q. What are the key stability considerations for storing endo-N-methylnorbornan-2-amine hydrochloride?
- Methodological Answer : Stability studies should assess hygroscopicity, thermal degradation, and photolytic sensitivity. For example:
- Storage : Chlorpromazine Hydrochloride () is stored at 4°C in airtight containers to prevent oxidation .
- Solution Stability : Vimirogant Hydrochloride () recommends aliquoting stock solutions, avoiding freeze-thaw cycles, and using within 1 month .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for bicyclic amine hydrochlorides?
- Methodological Answer : Contradictions in IC₅₀ or receptor selectivity may arise from enantiomeric impurities or assay variability. Strategies include:
- Chiral Chromatography : Separate enantiomers (e.g., AGN 192403 Hydrochloride in specifies stereochemistry) .
- Meta-Analysis : Compare in vitro vs. in vivo data (e.g., Anlotinib Hydrochloride in correlates clinical outcomes with kinase inhibition profiles) .
- Dose-Response Curves : Use nonlinear regression models, as seen in Dorzolamide Hydrochloride release kinetics (Table 3) .
Q. What experimental designs are optimal for evaluating the pharmacokinetics of bicyclic amine hydrochlorides?
- Methodological Answer :
- Compartmental Modeling : Apply non-linear mixed-effects (NLME) models to plasma concentration-time data.
- Tissue Distribution Studies : Radiolabel the compound (e.g., L-Cysteine Hydrochloride in uses isotopic tracing for biodistribution) .
- Metabolite Identification : LC-MS/MS screens for Phase I/II metabolites, referencing Mercaptamine Hydrochloride protocols in .
Q. How can researchers mitigate toxicity risks during in vivo studies of bicyclic amine hydrochlorides?
- Methodological Answer :
- Acute Toxicity Screening : Follow OECD 423 guidelines, using LD₅₀ ranges from Chlorpromazine Hydrochloride (oral LD₅₀ = 145 mg/kg) as a benchmark .
- Genotoxicity Assays : Conduct Ames tests and micronucleus assays, as outlined in N-Nitrosamine Risk Assessment () .
- Cardiotoxicity Monitoring : Use hERG channel inhibition assays, critical for Hydroxyzine Hydrochloride safety profiling () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
